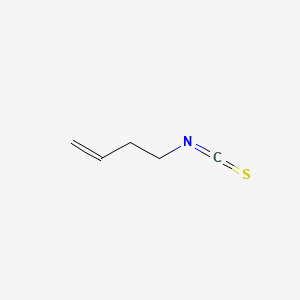
3-ブテニルイソチオシアネート
概要
説明
3-Butenyl isothiocyanate is an organic compound with the molecular formula C5H7NS. It is a hydrolytic product of glucosinolates, which are sulfur and nitrogen-containing natural compounds derived from glucose and amino acids. This compound is known for its potential cytotoxic effects against various human cancer cell lines .
科学的研究の応用
3-Butenyl isothiocyanate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Industry: Utilized in the development of natural pesticides and herbicides due to its bioactive properties.
生化学分析
Biochemical Properties
3-Butenyl isothiocyanate plays a crucial role in various biochemical reactions. It is primarily formed through the hydrolysis of glucosinolates by the enzyme myrosinase . This reaction releases 3-Butenyl isothiocyanate, which then interacts with several biomolecules. For instance, it has been shown to interact with proteins and enzymes involved in detoxification processes, such as glutathione S-transferase . This interaction enhances the detoxification of harmful substances and contributes to the compound’s protective effects against oxidative stress .
Cellular Effects
3-Butenyl isothiocyanate exhibits a range of effects on different cell types and cellular processes. In prostate cancer cells, it induces cytotoxic effects in a dose-dependent manner, leading to cell death through apoptosis . Additionally, it has been observed to inhibit the migration of cancer cells, thereby reducing their invasive potential . The compound also influences cell signaling pathways, including those involved in apoptosis and cell cycle regulation, and can modulate gene expression to promote cell death and inhibit proliferation .
Molecular Mechanism
The molecular mechanism of 3-Butenyl isothiocyanate involves several key interactions at the molecular level. It binds to and modifies proteins through the formation of covalent bonds with thiol groups, leading to the inhibition of enzyme activity . This modification can result in the activation of apoptosis pathways and the inhibition of cell proliferation . Additionally, 3-Butenyl isothiocyanate can induce epigenetic changes, such as histone modifications, which further contribute to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Butenyl isothiocyanate have been studied over various time periods. It has been shown to induce cytotoxic effects in cancer cells within 24 to 72 hours . The compound’s stability and degradation over time are also important factors to consider. Studies have indicated that 3-Butenyl isothiocyanate remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to the compound has been associated with sustained cytotoxic effects and inhibition of cell migration .
Dosage Effects in Animal Models
The effects of 3-Butenyl isothiocyanate vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the beneficial effects are prominent at moderate doses, while adverse effects become significant at higher concentrations .
Metabolic Pathways
3-Butenyl isothiocyanate is involved in several metabolic pathways, primarily those related to the metabolism of glucosinolates . It interacts with enzymes such as myrosinase, which catalyzes the hydrolysis of glucosinolates to produce 3-Butenyl isothiocyanate . This compound can also influence metabolic flux by modulating the activity of detoxification enzymes, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, 3-Butenyl isothiocyanate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness . For example, its accumulation in cancerous tissues enhances its anticancer effects .
Subcellular Localization
The subcellular localization of 3-Butenyl isothiocyanate plays a significant role in its activity and function. It has been observed to localize within the cytoplasm and mitochondria, where it can exert its cytotoxic effects . The compound’s targeting to specific organelles is influenced by post-translational modifications and targeting signals that direct it to these compartments . This localization is crucial for its ability to induce apoptosis and inhibit cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions: 3-Butenyl isothiocyanate can be synthesized through the enzymatic hydrolysis of glucosinolates by the enzyme myrosinase. This process involves the conversion of glucosinolates into isothiocyanates, including 3-butenyl isothiocyanate . The extraction of glucosinolates from plant materials, such as radish roots, can be achieved using a solvent mixture of methanol and water at room temperature .
Industrial Production Methods: Industrial production of 3-butenyl isothiocyanate typically involves the extraction of glucosinolates from cruciferous vegetables, followed by enzymatic hydrolysis. The use of eco-friendly non-conventional extraction methods is being explored to improve the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 3-Butenyl isothiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the isothiocyanate functional group (–NCS), which is highly reactive .
Common Reagents and Conditions:
Oxidation: Reactions with reactive oxygen species and model radicals.
Reduction: Reactions with reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Reactions with nucleophiles, such as amines and alcohols, leading to the formation of thioureas and carbamates.
Major Products Formed: The major products formed from these reactions include thioureas, carbamates, and various oxidized derivatives of 3-butenyl isothiocyanate .
作用機序
The mechanism of action of 3-butenyl isothiocyanate involves the regulation of transcription factors, signaling pathways, cell cycle, and apoptosis. It exerts its effects by inducing oxidative stress in cancer cells, leading to cell death via apoptosis . The compound targets various molecular pathways, including the activation of antioxidant proteins such as glutathione-S-transferase and heme oxygenase .
類似化合物との比較
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Comparison: 3-Butenyl isothiocyanate is unique due to its specific structure and reactivity. While other isothiocyanates like allyl and benzyl isothiocyanate also exhibit anticancer and antimicrobial properties, 3-butenyl isothiocyanate has shown exceptional activity against prostate cancer cells . Additionally, its role in plant defense mechanisms and its potential use in natural pesticides make it distinct from other similar compounds .
特性
IUPAC Name |
4-isothiocyanatobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIHGKNFJKJXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187494 | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Penetrating aroma | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
163.00 to 164.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Isothiocyanato-1-butene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.46 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | 4-Isothiocyanato-1-butene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.996 (20°) | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3386-97-8 | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BUTENYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13O98H1EW1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Isothiocyanato-1-butene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Butenyl isothiocyanate?
A1: 3-Butenyl isothiocyanate has a molecular formula of C5H7NS and a molecular weight of 113.18 g/mol.
Q2: Are there any spectroscopic data available for 3-Butenyl isothiocyanate?
A: While the provided research papers do not detail specific spectroscopic data for 3-Butenyl isothiocyanate, its identification and quantification often rely on techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). [, ]
Q3: What is the primary source of 3-Butenyl isothiocyanate?
A: 3-Butenyl isothiocyanate is primarily found in cruciferous vegetables like mustard seeds and certain varieties of kale. [, , , ]
Q4: How is 3-Butenyl isothiocyanate formed in these plants?
A: It is produced through the enzymatic hydrolysis of the glucosinolate gluconapin by myrosinase. This process is often triggered by tissue damage, such as chewing or crushing of the plant material. [, , , ]
Q5: What are the known biological activities of 3-Butenyl isothiocyanate?
A: Research suggests that 3-Butenyl isothiocyanate may exhibit antimicrobial properties. [, ] Additionally, it plays a role in attracting insect herbivores, specifically the diamondback moth, to host plants for oviposition. []
Q6: How does 3-Butenyl isothiocyanate affect insect behavior?
A: Studies show that 3-Butenyl isothiocyanate acts as an attractant for diamondback moth females, potentially guiding them to suitable host plants for oviposition. [] This attraction is part of a complex interplay between plant defense mechanisms, volatile cues, and insect behavior.
Q7: What analytical techniques are used to identify and quantify 3-Butenyl isothiocyanate?
A: The primary techniques used for analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation, identification, and quantification of 3-Butenyl isothiocyanate in complex plant matrices. [, , , ]
Q8: Are there any potential applications for 3-Butenyl isothiocyanate?
A: Its role in attracting specific insect pests, like the diamondback moth, makes it a potential candidate for developing targeted pest control strategies. [] Further research is needed to explore this possibility fully.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



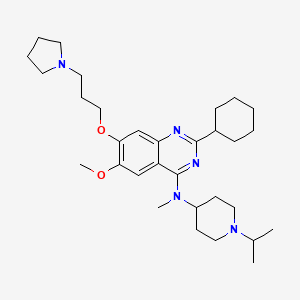
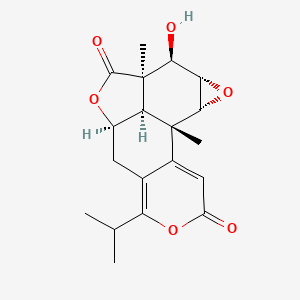
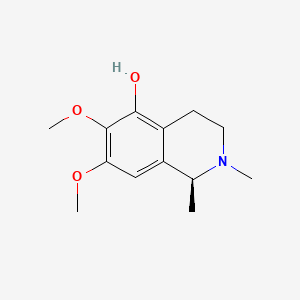
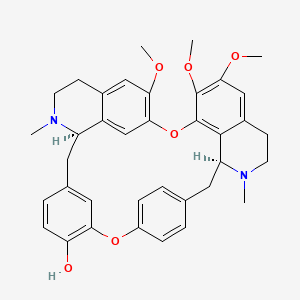
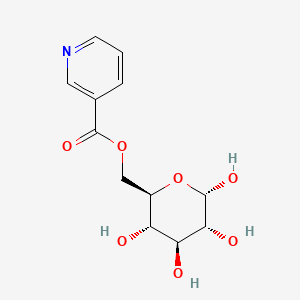
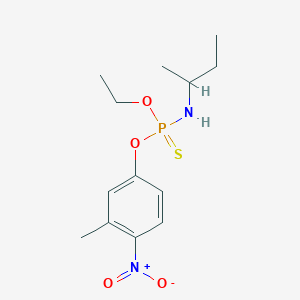

![(1R,4aR,4bR,7R,9aR,10S,10aS)-4a-(hydroxymethyl)-1-methyl-8-methylenedodecahydro-1H-7,9a-methanobenzo[a]azulene-1,10-dicarboxylic acid](/img/structure/B1194928.png)
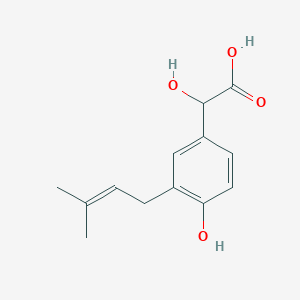
![[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone](/img/structure/B1194931.png)

